2-(Bromomethyl)-1,3-benzothiazole
Overview
Description
2-(Bromomethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromomethyl group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-benzothiazole typically involves the bromination of 2-methyl-1,3-benzothiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by different nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methyl-1,3-benzothiazole.
Scientific Research Applications
2-(Bromomethyl)-1,3-benzothiazole has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs with potential therapeutic properties, such as antimicrobial and anticancer agents.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3-benzothiazole depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzothiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethyl-1,3-benzothiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
2-(Hydroxymethyl)-1,3-benzothiazole: Contains a hydroxymethyl group, making it more hydrophilic and suitable for different types of reactions.
Uniqueness
2-(Bromomethyl)-1,3-benzothiazole is unique due to its bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse applications in various fields.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLCAOGKZQTOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379929 | |
Record name | 2-(bromomethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106086-78-6 | |
Record name | 2-(bromomethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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